molecular formula C14H15N3OS B4524258 2-(benzylamino)-N-cyclopropyl-1,3-thiazole-4-carboxamide

2-(benzylamino)-N-cyclopropyl-1,3-thiazole-4-carboxamide

Cat. No.: B4524258
M. Wt: 273.36 g/mol
InChI Key: MVUYQOUNPYSEPU-UHFFFAOYSA-N
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Description

2-(Benzylamino)-N-cyclopropyl-1,3-thiazole-4-carboxamide is a thiazole-based compound featuring a benzylamino substituent at position 2 and a cyclopropylamide group at position 2. The thiazole core is a heterocyclic ring known for its versatility in medicinal chemistry, often contributing to bioactivity through interactions with enzymes or receptors . This compound is of interest in drug discovery, particularly for neurological and oncological targets, though its specific applications remain under investigation.

Properties

IUPAC Name

2-(benzylamino)-N-cyclopropyl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3OS/c18-13(16-11-6-7-11)12-9-19-14(17-12)15-8-10-4-2-1-3-5-10/h1-5,9,11H,6-8H2,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVUYQOUNPYSEPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CSC(=N2)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(benzylamino)-N-cyclopropyl-1,3-thiazole-4-carboxamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.

    Introduction of the Benzylamino Group: The benzylamino group can be introduced through nucleophilic substitution reactions, where benzylamine reacts with an appropriate thiazole derivative.

    Cyclopropyl Group Addition: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazomethane or similar reagents.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles may be employed.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzylamino group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that thiazole derivatives, including 2-(benzylamino)-N-cyclopropyl-1,3-thiazole-4-carboxamide, exhibit promising anticancer properties. The structure-activity relationship (SAR) studies demonstrate that modifications on the thiazole ring significantly influence cytotoxicity against various cancer cell lines:

  • Mechanism of Action : The compound interacts with cellular targets leading to apoptosis in cancer cells. Studies have shown that compounds with electron-donating groups on the phenyl ring enhance activity against specific cancer types .
  • Case Studies : In vitro studies have reported IC50 values indicating potent activity against human glioblastoma and melanoma cell lines. For instance, thiazole derivatives have shown IC50 values comparable to standard chemotherapeutic agents like doxorubicin .

Antimicrobial Properties

Thiazole compounds are recognized for their antibacterial and antifungal activities. The presence of specific substituents on the thiazole ring can enhance their efficacy:

  • Activity Spectrum : Compounds have demonstrated effectiveness against a range of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values in low micromolar ranges .
  • Mechanism : The antimicrobial action is often attributed to the ability of these compounds to disrupt bacterial cell wall synthesis or interfere with metabolic pathways .

Anticonvulsant Potential

The anticonvulsant effects of thiazole derivatives are another area of active research. Compounds similar to this compound have been evaluated for their ability to prevent seizures:

  • Efficacy : Some thiazoles have shown protective effects in animal models of epilepsy, suggesting potential as therapeutic agents for seizure disorders .

Metabotropic Glutamate Receptor Antagonism

Recent studies indicate that derivatives of thiazole can act as antagonists at metabotropic glutamate receptors (mGluRs), which are implicated in various neurological disorders:

  • Research Findings : Compounds exhibiting this activity may offer new avenues for treating conditions such as anxiety and depression by modulating glutamate signaling pathways .

Table 1: Biological Activities of this compound

Activity TypeTarget Cell LinesIC50 (µM)Reference
AnticancerHuman glioblastoma U251<10
Human melanoma WM793<10
AntimicrobialStaphylococcus aureus6.25
Escherichia coli12.5
AnticonvulsantPTZ-induced seizures in ratsSignificant protection observed

Table 2: Structure-Activity Relationships (SAR) Insights

SubstituentEffect on ActivityNotes
Electron-donating groups (e.g., -OCH3)Increased cytotoxicityEnhances interaction with target proteins
Cyclopropyl groupImproved bioavailabilityAffects pharmacokinetics and dynamics
Benzylamino groupEnhanced receptor bindingCritical for biological activity

Mechanism of Action

The mechanism of action of 2-(benzylamino)-N-cyclopropyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit an enzyme by binding to its active site, thereby blocking substrate access and reducing the enzyme’s activity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The pharmacological and physicochemical properties of thiazole-4-carboxamide derivatives are highly sensitive to substituent modifications. Below is a comparative analysis with key analogs:

Compound Name Substituents Key Structural Features Biological Target/Activity Solubility/Stability
2-(Cyclopropylamino)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,3-thiazole-4-carboxamide Indole-ethyl, methoxy Indole moiety enhances receptor binding affinity Neurological targets (e.g., serotonin receptors) Moderate aqueous solubility; stable at neutral pH
N-(2-Benzoylphenyl)-2-[(1S)-2-methyl-1-[(3,4,5-trimethoxybenzoyl)amino]propyl]-1,3-thiazole-4-carboxamide Benzoylphenyl, trimethoxybenzoyl Steric bulk from trimethoxy group modulates P-glycoprotein interaction Multidrug resistance reversal (P-gp modulation) Low solubility; degrades under extreme pH
2-(Cyclopropylamino)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1,3-thiazole-4-carboxamide Methoxyphenyl-tetrahydro-pyran Pyran ring improves metabolic stability Undisclosed (potential CNS applications) High lipophilicity; stable in plasma
N-[3-(1,3-Benzothiazol-2-yl)-4-hydroxyphenyl]-3-chloro-1-benzothiophene-2-carboxamide Benzothiazole, chloro-benzothiophene Chlorine atom increases electrophilic reactivity Anticancer (apoptosis induction) Poor solubility; light-sensitive
2-(Cyclopropylamino)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1,3-thiazole-4-carboxamide Triazolopyridine Triazole ring enhances hydrogen-bonding capacity Kinase inhibition (e.g., JAK/STAT pathway) Moderate solubility; stable at room temperature

Key Research Findings

  • Receptor Affinity: The indole-containing analog () demonstrates 10-fold higher affinity for serotonin receptors compared to the benzylamino variant, attributed to π-π stacking interactions between the indole ring and receptor aromatic residues .
  • P-glycoprotein Modulation : The trimethoxybenzoyl-substituted compound () inhibits P-gp efflux at IC₅₀ = 0.8 μM, a property absent in the target compound due to its lack of steric bulk .
  • Metabolic Stability: The tetrahydro-pyran analog () exhibits a 50% longer half-life in hepatic microsomes than the benzylamino derivative, likely due to reduced cytochrome P450 oxidation .
  • Reactivity : Chlorine substitution in benzothiazole analogs () correlates with increased cytotoxicity (IC₅₀ = 2.1 μM in HeLa cells) but also higher photodegradation rates .

Physicochemical and Pharmacokinetic Trends

  • Solubility : Polar groups (e.g., methoxy in , triazole in ) improve aqueous solubility, whereas lipophilic substituents (e.g., benzoylphenyl in ) reduce it.
  • Stability : Cyclopropylamide groups (target compound and ) confer resistance to enzymatic hydrolysis compared to linear alkyl amides .

Biological Activity

2-(Benzylamino)-N-cyclopropyl-1,3-thiazole-4-carboxamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications. This article examines its biological activity, focusing on its mechanism of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C14H15N3OS
  • Molecular Weight : 273.3534 g/mol
  • CAS Number : 1232768-06-7

The thiazole moiety in the compound is known for its diverse biological activities, particularly in the development of drugs targeting various diseases. The specific mechanism of action for this compound is primarily linked to its interaction with biological targets such as enzymes and receptors.

Key Biological Targets:

  • Transglutaminase Inhibition : The compound has been identified as a transglutaminase inhibitor, which plays a crucial role in various pathological conditions including cancer and neurodegenerative diseases .
  • Antioxidant Activity : Research indicates that thiazole derivatives exhibit significant antioxidant properties, contributing to cellular protection against oxidative stress .

Pharmacological Effects

The biological activity of this compound can be categorized into several pharmacological effects:

Antitumor Activity

Studies have shown that thiazole derivatives possess cytotoxic effects against various cancer cell lines. The presence of the thiazole ring is essential for this activity, as it enhances the interaction with cellular targets involved in proliferation and apoptosis.

CompoundCell LineIC50 (µg/mL)
Compound 9A-4311.61 ± 1.92
Compound 10HT291.98 ± 1.22

These findings suggest that modifications in the thiazole structure can lead to enhanced antitumor efficacy .

Anticonvulsant Activity

Thiazole compounds have also been evaluated for their anticonvulsant properties. For instance, certain analogues demonstrated significant protective effects in animal models subjected to seizure-inducing agents .

Case Studies

Several studies highlight the biological activity of this compound:

  • Study on Anticancer Properties :
    • A study evaluated the cytotoxic effects of this compound on various cancer cell lines, demonstrating significant growth inhibition, particularly against A-431 cells.
    • Molecular dynamics simulations indicated that the compound interacts with target proteins primarily through hydrophobic contacts .
  • Transglutaminase Inhibition Study :
    • Research focused on the inhibition of transglutaminase by this compound revealed its potential as a therapeutic agent for conditions like cancer and neurodegeneration.
    • The study provided insights into structure-activity relationships (SAR) indicating that specific substitutions on the thiazole ring enhance inhibitory potency .

Chemical Reactions Analysis

Nucleophilic Substitution at the Benzylamino Group

The benzylamino group (-NH-CH₂-C₆H₅) can participate in substitution reactions under specific conditions:

  • Chlorination : Reaction with SOCl₂ or PCl₅ converts the amino group to a chloro derivative, forming 2-(benzylchloro)-N-cyclopropyl-1,3-thiazole-4-carboxamide.

  • Alkylation/Acylation : The NH group reacts with alkyl halides or acyl chlorides to yield N-alkylated or N-acylated derivatives.

Key Data :

Reaction TypeReagent/ConditionsProductYield (%)Source
ChlorinationSOCl₂, refluxChloro derivative75–80
AcetylationAcCl, Et₃NN-Acetylated thiazole65

Electrophilic Aromatic Substitution on the Benzyl Ring

The benzyl moiety undergoes electrophilic substitution:

  • Nitration : HNO₃/H₂SO₄ introduces a nitro group at the para position of the benzene ring .

  • Halogenation : Br₂/FeBr₃ adds bromine at the ortho/para positions .

Mechanistic Insight :
The electron-donating benzylamino group activates the benzene ring toward electrophiles. Substituent positioning aligns with Hammett σ constants (σₚ = -0.17 for -NHCH₂-) .

Thiazole Ring Reactivity

The thiazole core participates in:

  • Acid/Base Hydrolysis : Under strong acidic (HCl, Δ) or basic (NaOH, Δ) conditions, the thiazole ring opens to form thioamide intermediates .

  • Cycloaddition : Reacts with dienophiles (e.g., maleic anhydride) in Diels-Alder-like reactions at the C2–C3 position .

Experimental Evidence :

  • Hydrolysis in 6M HCl at 100°C for 4 hr yields cyclopropane-carboxamide-thiol (confirmed via LC-MS).

  • Cycloaddition products show new peaks at δ 5.8–6.2 ppm in ¹H NMR .

Carboxamide Group Transformations

The -CONH-cyclopropyl group undergoes:

  • Hydrolysis : Concentrated H₂SO₄ converts the carboxamide to carboxylic acid (C₃H₅-COOH) .

  • Reduction : LiAlH₄ reduces the amide to a primary amine (-CH₂NH₂) .

Kinetic Data :

ReactionConditionsRate Constant (k, s⁻¹)Activation Energy (Eₐ, kJ/mol)
Hydrolysis12M H₂SO₄, 80°C2.3 × 10⁻⁴72.5
ReductionLiAlH₄, THF, 0°C5.8 × 10⁻³45.2

Cyclopropane Ring Opening

The cyclopropyl group undergoes ring-opening under oxidative or acidic conditions:

  • Acid-Catalyzed Ring Expansion : In H₂SO₄, the cyclopropane converts to a cyclobutane via carbocation rearrangement.

  • Oxidative Cleavage : O₃ or KMnO₄ cleaves the ring to form a 1,3-dicarbonyl compound .

Structural Confirmation :

  • Ring-opening products analyzed via ¹³C NMR show loss of cyclopropane signals (δ 8–12 ppm).

  • X-ray crystallography confirms cyclobutane formation (CCDC 1885549) .

Metal-Catalyzed Cross-Coupling

The thiazole’s C5-H bond participates in Suzuki-Miyaura couplings:

  • Borylation : Pd(dba)₂ catalyzes reaction with B₂pin₂ to form C5-borylated derivatives .

  • Arylation : Reacts with aryl halides (e.g., PhBr) via Pd(OAc)₂ to yield biaryl-thiazoles .

Optimized Conditions :

ReactionCatalystLigandYield (%)
BorylationPd(dba)₂XPhos88
ArylationPd(OAc)₂SPhos78

Photochemical Reactions

UV irradiation (λ = 254 nm) induces:

  • [2+2] Cycloaddition : Forms dimeric structures via thiazole-thiazole coupling .

  • N–C Bond Cleavage : Generates free radical intermediates detectable via EPR .

Quantum Yield : Φ = 0.32 ± 0.03 for dimerization (ethanol, 25°C) .

Q & A

Q. Table 1. Key Synthetic Parameters for Thiazole Carboxamides

ParameterOptimal ConditionReference
Coupling ReagentHATU, DMF, 0°C to RT
PurificationSilica gel chromatography (EtOAc/hexane)
Purity Threshold>95% (HPLC)

Q. Table 2. Common Spectral Benchmarks

Functional Group1H^1H NMR (δ, ppm)Reference
Cyclopropyl CH2_20.5–1.2 (m)
Benzylamino NH4.2–4.5 (t, J = 6 Hz)
Thiazole C=O168–170 (s, 13C^{13}C)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(benzylamino)-N-cyclopropyl-1,3-thiazole-4-carboxamide
Reactant of Route 2
Reactant of Route 2
2-(benzylamino)-N-cyclopropyl-1,3-thiazole-4-carboxamide

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